![molecular formula C17H13BrN6O B15044326 2-{(Z)-[2-(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B15044326.png)
2-{(Z)-[2-(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol
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Overview
Description
2-[(Z)-(2-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a brominated indole core, which is often associated with enhanced biological activity due to the presence of the bromine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-(2-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The bromination of the indole core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent.
The next step involves the formation of the triazinoindole moiety, which can be achieved through a cyclization reaction. This is followed by the introduction of the hydrazine group and the subsequent formation of the hydrazone linkage. The final step involves the condensation of the hydrazone with 2-hydroxybenzaldehyde to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the use of automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-(2-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazines and reduced derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-[(Z)-(2-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(Z)-(2-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The brominated indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The hydrazone linkage may also play a role in its biological activity by interacting with enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indole: Lacks the hydrazone and phenolic groups.
2-Hydroxybenzaldehyde: Lacks the indole and triazinoindole moieties.
Phenylhydrazine: Lacks the indole and triazinoindole moieties.
Uniqueness
2-[(Z)-(2-{8-BROMO-5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is unique due to its combination of a brominated indole core, a triazinoindole moiety, and a hydrazone linkage. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C17H13BrN6O |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
2-[(Z)-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H13BrN6O/c1-24-13-7-6-11(18)8-12(13)15-16(24)20-17(23-21-15)22-19-9-10-4-2-3-5-14(10)25/h2-9,25H,1H3,(H,20,22,23)/b19-9- |
InChI Key |
GETBZFHRGWAXDB-OCKHKDLRSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)N/N=C\C4=CC=CC=C4O |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=C1N=C(N=N3)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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